molecular formula C12H19NO B8313257 4-Butoxy-2,6-dimethyl-phenylamine

4-Butoxy-2,6-dimethyl-phenylamine

Cat. No. B8313257
M. Wt: 193.28 g/mol
InChI Key: KIHUWAOTZVYMFH-UHFFFAOYSA-N
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Patent
US04001413

Procedure details

To a chilled (ca 10°) solution of 50.7 g (0.263 mole) of 4-butoxy-2,6-dimethylaniline [Buchi et al., Helv. Chim. Acta, 34, 278 (1951)] in 224 ml glacial acetic acid was added rapidly 62.4 g (.289 mole) of 2-bromo-propionyl bromide and immediately thereafter a chilled (ca 5°) solution of 87.2 g sodium acetate thihydrate in 362 ml water. This mixture was shaken for one-half hour, filtered, washed with water until the washes were neutral, and dried in vacuo over silica gel and KOH; yield 68.9 g (71.6%); m.p. 132.5° - 133.5°. The product was recrystallized from 95% ethanol; m.p. 135.5° - 136°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
87.2 g
Type
reactant
Reaction Step Three
Name
Quantity
362 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:12]=[C:11]([CH3:13])[C:9]([NH2:10])=[C:8]([CH3:14])[CH:7]=1)[CH2:2][CH2:3][CH3:4].[Br:15][CH:16]([CH3:20])[C:17](Br)=[O:18].C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[Br:15][CH:16]([CH3:20])[C:17]([NH:10][C:9]1[C:11]([CH3:13])=[CH:12][C:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:7][C:8]=1[CH3:14])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
C(CCC)OC1=CC(=C(N)C(=C1)C)C
Name
Quantity
224 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
BrC(C(=O)Br)C
Step Three
Name
Quantity
87.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
362 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This mixture was shaken for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water until the washes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over silica gel and KOH
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 95% ethanol

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)NC1=C(C=C(C=C1C)OCCCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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